molecular formula C20H31N5O2 B2720466 4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide CAS No. 899945-06-3

4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide

Cat. No.: B2720466
CAS No.: 899945-06-3
M. Wt: 373.501
InChI Key: DCWBOIFWXZVMFB-UHFFFAOYSA-N
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Description

The compound 4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for diverse pharmacological activities, including antimicrobial and antiproliferative effects . Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a tert-butyl group at position 1 and a butyl-cyclohexane carboxamide moiety at position 3.

Properties

IUPAC Name

4-butyl-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-5-6-7-14-8-10-15(11-9-14)18(26)23-24-13-21-17-16(19(24)27)12-22-25(17)20(2,3)4/h12-15H,5-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBOIFWXZVMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with tert-butyl and butyl groups. The final step involves the formation of the cyclohexanecarboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • While direct data for the target compound are unavailable, structurally related pyrazolo[3,4-d]pyrimidines demonstrate antimicrobial () and antiproliferative () activities. The tert-butyl and carboxamide groups in the target compound may optimize these effects by balancing lipophilicity and target affinity.

Biological Activity

The compound 4-butyl-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexane-1-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances its lipophilicity and stability, potentially influencing its bioactivity. The molecular formula is C20H31N5OC_{20}H_{31}N_5O with a molecular weight of approximately 373.50 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit key enzymes involved in cancer progression and inflammatory responses:

  • Enzyme Inhibition : Compounds in this class have shown inhibitory effects on enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers .
  • Cell Signaling Modulation : The compound may modulate pathways involved in cell proliferation and apoptosis by inhibiting specific kinases or transcription factors .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) when tested in combination with standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The inhibition of telomerase activity and disruption of cellular signaling pathways contribute to its antitumor effects.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityFindings
Umesha et al. (2009)5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)AntitumorExhibited significant cytotoxicity in breast cancer cell lines .
NCBI Study (2023)Pyrazolo[3,4-d]pyrimidine derivativesEnzyme inhibitionInhibited ALDH1A in ovarian cancer models .
Recent Study (2023)N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamideAnticancerShowed promising results against multiple cancer types .

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